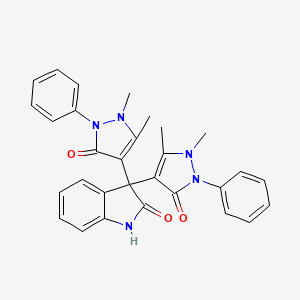
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as ENBPO, is a chemical compound that belongs to the pyrazolone family. It has gained significant attention in recent years due to its potential applications in scientific research. ENBPO is a versatile compound that can be synthesized using various methods, and its unique structure allows it to exhibit various biochemical and physiological effects.
作用机制
The mechanism of action of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress. Additionally, 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to induce apoptosis in cancer cells and inhibit the proliferation of tumor cells.
实验室实验的优点和局限性
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is also readily available and relatively inexpensive. However, 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous environments. Additionally, 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the study of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One area of research is the development of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol-based metal complexes for use in catalysis and biological applications. Another area of research is the investigation of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol as a potential therapeutic agent for neurodegenerative diseases. Additionally, the study of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol as a potential anti-cancer agent is an area of ongoing research. Further studies are needed to fully understand the mechanism of action of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in scientific research.
Conclusion:
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is a versatile compound that has gained significant attention in recent years due to its potential applications in scientific research. It can be synthesized using various methods and exhibits various biochemical and physiological effects. 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been investigated for its potential use in the treatment of neurodegenerative diseases and as a potential anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol and its potential applications in scientific research.
合成方法
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol can be synthesized using various methods, including the reaction between ethyl acetoacetate, 4-nitrobenzoyl chloride, and phenyl hydrazine, or the reaction between ethyl acetoacetate, 4-nitrobenzaldehyde, and phenyl hydrazine. Both methods involve the condensation of ethyl acetoacetate with 4-nitrobenzoyl chloride or 4-nitrobenzaldehyde, followed by the addition of phenyl hydrazine. The resulting product is then subjected to cyclization to obtain 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol.
科学研究应用
3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor properties. 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 3-ethyl-1-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been used as a ligand for the synthesis of metal complexes, which have shown promising results in catalysis and biological applications.
属性
IUPAC Name |
(3-ethyl-5-hydroxy-5-phenyl-4H-pyrazol-1-yl)-(4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-2-15-12-18(23,14-6-4-3-5-7-14)20(19-15)17(22)13-8-10-16(11-9-13)21(24)25/h3-11,23H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZLMVOJSFHVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethyl-5-hydroxy-5-phenyl-4,5-dihydro-pyrazol-1-yl)-(4-nitro-phenyl)-methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1-acetyl-4-piperidinyl)oxy]-N-(2,3-dihydro-1H-inden-2-yl)-3-methoxybenzamide](/img/structure/B4883818.png)
![1-(4-bromophenyl)-3-[(6-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4883825.png)
![4-[3-(2,4-dichloro-6-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4883828.png)

![3-amino-2-benzyl-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4883843.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-4-methylbenzamide](/img/structure/B4883847.png)

![(2R*,6S*)-4-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4883888.png)
![[1-(4,5-dimethoxy-2-nitrobenzyl)-3-piperidinyl]methanol](/img/structure/B4883894.png)
![2-(methoxymethyl)-5-(4-methylphenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4883898.png)
![11-(3,4-dichlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4883904.png)
![(2R*,6R*)-2-allyl-6-methyl-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-1,2,3,6-tetrahydropyridine](/img/structure/B4883905.png)
![N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B4883917.png)